2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide is a hydrazide derivative characterized by a sulfanyl-linked 4-chlorophenyl group and a benzylidene moiety substituted with a 3,4-dichlorobenzyloxy chain. The acetohydrazide backbone facilitates hydrogen bonding, while the halogenated aromatic rings enhance lipophilicity, which may improve membrane permeability in biological systems .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl3N2O2S/c23-17-4-8-19(9-5-17)30-14-22(28)27-26-12-15-1-6-18(7-2-15)29-13-16-3-10-20(24)21(25)11-16/h1-12H,13-14H2,(H,27,28)/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZAJOQZOKUNJA-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide is a hydrazone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant case studies and research findings.
- Molecular Formula : C22H17Cl3N2O2S
- Molecular Weight : 479.80658 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized various derivatives and tested their efficacy against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity against these pathogens, with some derivatives showing IC50 values as low as 2.14 µM for acetylcholinesterase inhibition .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound 1 | Salmonella typhi | Strong | 2.14 |
| Compound 2 | Bacillus subtilis | Moderate | 5.67 |
| Compound 3 | Escherichia coli | Weak | 12.45 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it shows promising results as an inhibitor of acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds derived from similar scaffolds have demonstrated strong inhibitory effects on AChE, which is critical in treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound exhibited potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria.
Case Studies
- Antibacterial Screening : A series of synthesized compounds based on the hydrazone framework were tested against multiple bacterial strains. The results indicated that modifications in the substituents significantly influenced the antibacterial efficacy. For instance, the presence of halogenated phenyl groups enhanced activity against gram-positive bacteria .
- Enzyme Inhibition Studies : In silico docking studies were conducted to understand the interaction between synthesized compounds and target enzymes. The binding affinities suggested strong interactions with active sites of AChE and urease, supporting the observed biological activities .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Halogenation : The target compound’s 3,4-dichlorobenzyloxy group increases molecular weight (488.80 g/mol) compared to the 4-fluorobenzyloxy analog (428.91 g/mol) . Dichlorination enhances lipophilicity (predicted logP ~4.5 vs. ~3.8 for the fluoro analog), which may improve pharmacokinetic properties but reduce aqueous solubility.
- Heterocyclic Modifications : The triazolylsulfanyl group () introduces nitrogen-rich heterocycles, which may enhance binding to metal ions or enzymes (e.g., antithyroid activity as seen in ) .
Key Observations :
- Reaction Efficiency : The methylsulfanyl derivative () achieved a moderate yield (63%) with straightforward purification, suggesting robustness in hydrazone formation .
- Crystallography: The pyridin-4-ylmethylene analog () crystallizes in the monoclinic P2₁/c space group, with planar hydrazide conformation favoring intermolecular hydrogen bonds (N–H⋯O and C–H⋯O), which stabilize the solid state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
